2-Methyl-N-[(pyren-1-YL)methyl]propanamide
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Overview
Description
2-Methyl-N-[(pyren-1-yl)methyl]propanamide is an organic compound that features a pyrene moiety attached to a propanamide backbone. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescent properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(pyren-1-yl)methyl]propanamide typically involves the following steps:
Formation of the pyrene derivative: Pyrene is first functionalized to introduce a reactive group, such as a bromomethyl group, at the 1-position.
Amidation reaction: The functionalized pyrene derivative is then reacted with 2-methylpropanamide under appropriate conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(pyren-1-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The pyrene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Pyrenequinone derivatives.
Reduction: 2-Methyl-N-[(pyren-1-yl)methyl]propanamine.
Substitution: Halogenated or nitrated pyrene derivatives.
Scientific Research Applications
2-Methyl-N-[(pyren-1-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence.
Biology: Employed in studying molecular interactions and cellular imaging.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(pyren-1-yl)methyl]propanamide primarily involves its interaction with biological molecules through the pyrene moiety. The pyrene group can intercalate into DNA or interact with proteins, affecting their function. The compound’s fluorescent properties also allow it to be used as a marker in various assays.
Comparison with Similar Compounds
Similar Compounds
1-Pyrenemethanol: Similar in structure but lacks the amide group.
2-Methyl-N-(pyren-1-yl)acetamide: Similar but with a different alkyl chain length.
Pyrene-1-carboxamide: Similar but with a carboxamide group instead of a propanamide group.
Uniqueness
2-Methyl-N-[(pyren-1-yl)methyl]propanamide is unique due to the combination of the pyrene moiety and the propanamide backbone, which imparts specific chemical and physical properties. Its structure allows for versatile applications in various fields, particularly where fluorescence is a valuable property.
Properties
CAS No. |
144084-30-0 |
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Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-methyl-N-(pyren-1-ylmethyl)propanamide |
InChI |
InChI=1S/C21H19NO/c1-13(2)21(23)22-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11,13H,12H2,1-2H3,(H,22,23) |
InChI Key |
WXLFZQKLUDCCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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